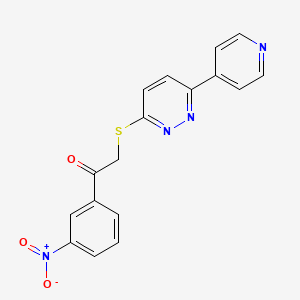

1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

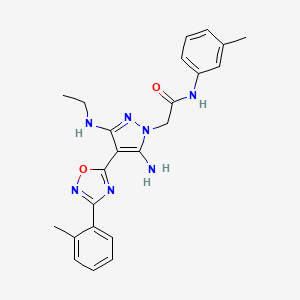

1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPPES, and it is a sulfanyl derivative of pyridazinone. NPPES has been synthesized using various methods, and its mechanism of action has been extensively studied.

Aplicaciones Científicas De Investigación

Transparent Aromatic Polyimides

- Research on benzidine rearrangement reactions of hydrazobenzene derivatives, including compounds related to 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, has led to the synthesis of transparent polyimides with high refractive indices and small birefringences. These materials possess good thermomechanical stabilities and are useful in applications requiring high-performance polymers with optical clarity (Tapaswi et al., 2015).

Synthesis of Nitrogen and Sulfur-Containing Derivatives

- The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, including those based on 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, has shown promising physiological properties. These compounds exhibit significant antioxidant effects and impact on biological membranes, potentially useful in drug development (Farzaliyev et al., 2020).

Pyridinolysis Studies

- Studies on the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates, including those related to 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, provide insights into the mechanisms of reactions involving electrophilic centers and substituents. This knowledge is essential for understanding reaction pathways in organic synthesis (Um et al., 2006).

Anticancer Activity Studies

- Research on the synthesis of new 3(2h)-one pyridazinone derivatives, which include related compounds, focuses on evaluating their antioxidant and anticancer activities. These studies are crucial for discovering new potential anticancer agents (Mehvish & Kumar, 2022).

Formation of Binary Organic Acid-Base Adducts

- The formation of crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic compounds, including structures similar to 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, provides insights into hydrogen bond interactions in supramolecular chemistry (Jin et al., 2011).

Propiedades

IUPAC Name |

1-(3-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3S/c22-16(13-2-1-3-14(10-13)21(23)24)11-25-17-5-4-15(19-20-17)12-6-8-18-9-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNQVTFAYQAEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)

![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2931960.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)